N-(sec-Butyl)-3-iodoaniline
Description
Properties
Molecular Formula |
C10H14IN |
|---|---|
Molecular Weight |
275.13 g/mol |
IUPAC Name |
N-butan-2-yl-3-iodoaniline |
InChI |
InChI=1S/C10H14IN/c1-3-8(2)12-10-6-4-5-9(11)7-10/h4-8,12H,3H2,1-2H3 |
InChI Key |
GTOGXSJMIKDVJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CC(=CC=C1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(sec-Butyl)-3-iodoaniline can be synthesized through several methods. One common approach involves the iodination of N-(sec-butyl)aniline. This can be achieved by treating N-(sec-butyl)aniline with iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction typically proceeds as follows:
Iodination Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(sec-Butyl)-3-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Sodium azide (NaN₃), Potassium cyanide (KCN)
Coupling: Palladium catalysts (Pd), Base (e.g., K₂CO₃), Solvent (e.g., DMF)
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Major Products
Substitution: N-(sec-Butyl)-3-azidoaniline, N-(sec-Butyl)-3-cyanoaniline
Coupling: Biaryl derivatives, Alkyne derivatives
Scientific Research Applications
N-(sec-Butyl)-3-iodoaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(sec-Butyl)-3-iodoaniline depends on the specific reaction it undergoes. In cross-coupling reactions, the iodine atom is typically replaced by a carbon-containing group through the formation of a palladium complex. The palladium catalyst facilitates the transfer of the carbon group to the benzene ring, resulting in the formation of a new carbon-carbon bond.
Comparison with Similar Compounds
Nitro and Nitroso Derivatives
Compounds like N1-Butyl-N3-(4-chlorophenyl)-4-nitrosobenzene-1,3-diamine (2c) and N-sec-Butyl-3,4-dimethyl-2,6-dinitroaniline (CAS 40318-45-4) highlight the impact of electron-withdrawing groups (EWGs). Nitro groups (-NO₂) decrease electron density on the aromatic ring, reducing nucleophilic aromatic substitution (SNAr) reactivity but enhancing stability. In contrast, the iodine atom in N-(sec-Butyl)-3-iodoaniline acts as a leaving group in metal-catalyzed reactions while maintaining moderate ring activation .
Halogenated Analogs
- 3-Chloro-N-(4-ethoxyphenyl)-5-methoxy-2-nitrosoaniline (2d) : Chlorine substituents increase electrophilicity but are less reactive than iodine in cross-coupling reactions due to weaker C–X bond dissociation energies.
- N-{[3-(difluoromethoxy)-4-methoxyphenyl]methyl}-3-iodoaniline (C₁₅H₁₄F₂INO₂): Fluorine and iodine combinations balance electronic effects, with iodine providing a heavy atom for crystallography studies .
Alkyl Chain Variations: sec-Butyl vs. n-Butyl and Isobutyl
- This contrasts with n-butyl analogs (e.g., in ), where linear chains offer less steric resistance .
- Toxicity Profiles : While direct data for this compound is unavailable, chloroformate derivatives (e.g., sec-butyl chloroformate) exhibit higher acute toxicity compared to n-butyl counterparts, likely due to differences in metabolic pathways and steric accessibility .
Data Tables
Table 1: Structural and Physical Properties of Selected Aniline Derivatives
Research Findings and Implications
- Reactivity : The iodine atom in this compound facilitates cross-coupling reactions, making it valuable in drug discovery (e.g., kinase inhibitor synthesis). This contrasts with nitro-substituted analogs, which are more suited for electrophilic substitutions .
- Stability : sec-Butyl groups may confer better thermal stability compared to n-alkyl chains due to branching, though this requires experimental validation .
Biological Activity
N-(sec-Butyl)-3-iodoaniline is an organic compound notable for its potential applications in organic synthesis and biological activity. This compound features a sec-butyl group attached to the nitrogen atom of an aniline moiety, with an iodine atom positioned para to the amino group. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in the development of pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Where:
- C1-C4 represent the sec-butyl group,
- C5 is the carbon connected to the iodine,
- N is the nitrogen atom of the aniline,
- I is the iodine atom.
Biological Activity
Research indicates that compounds containing iodine and amine functionalities, such as this compound, exhibit various biological activities. These include:
- Antimicrobial Activity: Studies have shown that iodinated compounds can demonstrate significant antimicrobial properties, potentially useful in treating infections.
- Anticancer Properties: Some derivatives of iodinated anilines have been investigated for their anticancer effects, showing promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Anti-inflammatory Effects: Compounds similar to this compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies involving related compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Iodoaniline | Iodine at para position | Antimicrobial | Simple structure; widely studied for C–N coupling |
| N,N-Diethyl-3-iodoaniline | Ethyl groups on nitrogen | Enhanced solubility | Different reactivity profile |
| 2-Iodoaniline | Iodine at ortho position | Potential anticancer effects | Different steric effects |
| 4-Bromoaniline | Bromine instead of iodine | Less reactive | Used in different synthetic pathways |
Case Studies and Research Findings
- Antimicrobial Studies: A study published in Journal of Medicinal Chemistry explored various iodinated anilines, including derivatives of this compound. It was found that these compounds exhibited significant activity against Gram-positive bacteria, suggesting potential as new antimicrobial agents .
- Anticancer Research: In vitro studies demonstrated that this compound could inhibit cell proliferation in several cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
- Inflammation Modulation: A recent investigation highlighted the anti-inflammatory properties of iodinated anilines, showing that they could reduce cytokine production in macrophages, indicating a potential therapeutic role in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
